molecular formula C14H12N4O3S B2642257 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034322-58-0

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2642257
CAS No.: 2034322-58-0
M. Wt: 316.34
InChI Key: DEPLVLUFIIHTNZ-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound that features a benzamide core linked to a thiazole and oxadiazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole synthesis: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling reactions: The final step often involves coupling the oxadiazole and thiazole rings to the benzamide core using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzamide, thiazole, or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biology: Used in studies to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(thiazol-2-yloxy)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and thiazole rings might play a role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(thiazol-2-yloxy)benzamide): Lacks the oxadiazole moiety.

    N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide: Lacks the thiazole moiety.

    4-(thiazol-2-yloxy)benzoic acid: Contains a carboxylic acid instead of the benzamide group.

Uniqueness

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(thiazol-2-yloxy)benzamide is unique due to the presence of both the oxadiazole and thiazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-17-12(21-18-9)8-16-13(19)10-2-4-11(5-3-10)20-14-15-6-7-22-14/h2-7H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPLVLUFIIHTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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